molecular formula C17H21ClN2O4 B5237624 2-Methoxyethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5237624
M. Wt: 352.8 g/mol
InChI Key: AHWLLKNPAVJUIZ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine carboxylate family, characterized by a six-membered dihydropyrimidinone ring with substituents influencing biological activity and physicochemical properties. The structural features include:

  • 2-Methoxyethyl ester group: Enhances solubility and metabolic stability compared to simpler esters (e.g., ethyl or methyl) due to increased hydrophilicity .
  • 1-Ethyl and 6-methyl groups: Influence ring conformation and intermolecular interactions, as seen in analogous compounds .

Properties

IUPAC Name

2-methoxyethyl 6-(2-chlorophenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-4-20-11(2)14(16(21)24-10-9-23-3)15(19-17(20)22)12-7-5-6-8-13(12)18/h5-8,15H,4,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWLLKNPAVJUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2Cl)C(=O)OCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methoxyethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their differences are summarized below:

Compound Name Substituents (Position) Key Features Biological Activity Source
Target Compound 2-Methoxyethyl (ester), 4-(2-ClPh), 1-Ethyl, 6-Me Enhanced solubility due to 2-methoxyethyl; potential for CNS penetration Not explicitly reported (extrapolated from analogues)
Ethyl 4-(4-Bromophenyl)-6-Me-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl (ester), 4-(4-BrPh), 6-Me, 2-thioxo Thioxo group increases hydrogen bonding; moderate antitumor activity IC₅₀: 322.6 ± 1.6 µM (TP inhibition)
Methyl 4-(4-Ethoxyphenyl)-6-Me-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl (ester), 4-(4-EtOPh), 6-Me Ethoxy group improves lipophilicity; weak enzyme inhibition IC₅₀: 389.2 ± 6.2 µM (TP inhibition)
Ethyl 4-(2,4-Difluorophenyl)-6-Me-1-Ph-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl (ester), 4-(2,4-F₂Ph), 1-Ph, 2-thioxo Fluorine atoms enhance metabolic stability; crystallographic disorder observed Anticancer (in silico)
Ethyl 4-[5-(Methoxymethyl)furan-2-yl]-6-Me-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl (ester), 4-(furanyl), 6-Me Furan moiety confers antioxidant activity DPPH scavenging IC₅₀: 0.6 mg/mL

Key Comparison Points

Ester Group Variations :

  • Ethyl/Methyl esters : Common in Biginelli reaction products, offering moderate lipophilicity .
  • 2-Methoxyethyl ester : Unique to the target compound, likely improving aqueous solubility and bioavailability .

Substituent Effects on Bioactivity :

  • 4-Aryl Groups : Chlorophenyl (target) vs. bromophenyl or ethoxyphenyl : Electron-withdrawing Cl enhances binding to hydrophobic enzyme pockets, while Br may increase molecular weight without significant activity gains.
  • 2-Thioxo vs. 2-Oxo : Thioxo derivatives show stronger hydrogen bonding (e.g., 2-thioxo in vs. 2-oxo in the target compound), affecting enzyme inhibition .

Synthetic Routes: Biginelli Reaction: Used for ethyl/methyl esters (e.g., ). Post-Synthetic Modifications: Bromination (e.g., ) or functionalization of preformed dihydropyrimidinones (e.g., ).

Crystallographic and Conformational Analysis :

  • The 1-ethyl group in the target compound may induce ring puckering (via Cremer-Pople parameters ), altering packing efficiency compared to 1-phenyl derivatives .
  • Hydrogen-bonding patterns (e.g., N–H···O interactions in ) differ between thioxo and oxo derivatives, impacting stability .

Research Findings and Data Gaps

  • Physicochemical Properties : The 2-methoxyethyl group is predicted to reduce logP compared to ethyl esters, based on substituent contributions .
  • Synthetic Challenges : Introducing the 2-methoxyethyl ester may require specialized reagents (e.g., 2-methoxyethyl acetoacetate), unlike standard Biginelli conditions .

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